2-Acetyl-4-nitropyrrole

Descripción

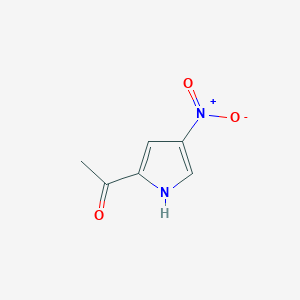

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRYIUQTXMTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185904 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-24-8 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32116-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-4-nitropyrrole (C₆H₆N₂O₃) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-4-nitropyrrole, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its core molecular properties, spectroscopic signature, synthetic pathways, and key chemical reactivities. This document is structured to provide not only foundational data but also field-proven insights into its practical applications and strategic considerations for its use as a synthetic intermediate. With a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol , this compound serves as a versatile building block, though its inherent biological activity necessitates careful handling and strategic application in drug development pipelines.[1][2]

Core Molecular Profile

2-Acetyl-4-nitropyrrole, with the IUPAC name 1-(4-nitro-1H-pyrrol-2-yl)ethanone, is a substituted pyrrole featuring both an electron-withdrawing acetyl group at the C2 position and a strongly electron-deactivating nitro group at the C4 position.[1] This substitution pattern profoundly influences the electronic character and reactivity of the pyrrole ring. The planar structure of the molecule allows for maximum orbital overlap and electronic conjugation between the aromatic ring and its substituents.[1]

| Identifier | Value |

| IUPAC Name | 1-(4-nitro-1H-pyrrol-2-yl)ethanone[1] |

| CAS Number | 32116-24-8[1][2] |

| Molecular Formula | C₆H₆N₂O₃[1][2][3] |

| Molecular Weight | 154.12 g/mol [1][2][3] |

| Canonical SMILES | CC(=O)C1=CC(=CN1)[O-][1] |

| InChI Key | DBXRYIUQTXMTEV-UHFFFAOYSA-N[1] |

The molecule's architecture includes an N-H group that can act as a hydrogen bond donor and multiple oxygen atoms in the acetyl and nitro groups that serve as hydrogen bond acceptors, influencing its solid-state packing and solubility.[1]

Caption: Molecular structure with standard IUPAC numbering.

Spectroscopic & Physicochemical Characterization

The unique electronic arrangement of 2-Acetyl-4-nitropyrrole gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Physicochemical Properties

| Property | Value |

|---|

| Appearance | Typically a crystalline solid[1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is highly characteristic. The proton at the C3 position is expected to appear around δ 7.25 ppm, while the proton at the C5 position resonates further downfield at approximately δ 7.53 ppm.[1] The small coupling constant between them (J₃₅ ≈ 1.60 Hz) confirms their meta-relationship.[1] The N-H proton typically appears as a broad singlet in the downfield region, and the methyl protons of the acetyl group present as a sharp singlet in the upfield region.[1]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption for the acetyl carbonyl (C=O) stretch, characteristic stretches for the nitro group (N-O, symmetric and asymmetric), and a peak corresponding to the N-H stretch of the pyrrole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) corresponding to its molecular weight of 154.12 g/mol .

Synthesis and Reactivity

3.1. Synthetic Pathway: Nitration of 2-Acetylpyrrole

The most common laboratory synthesis involves the direct nitration of 2-acetylpyrrole. This reaction presents a classic case of competing directing effects in electrophilic aromatic substitution. The pyrrole ring itself is activating and directs electrophiles to the ortho (C2, C5) and meta (C3, C4) positions, while the acetyl group at C2 is deactivating and a meta-director (to C4).

This competition results in the formation of a mixture of isomers, primarily 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole.[3] The separation of these isomers, typically achieved by column chromatography, is a critical step in obtaining the pure C4-nitro product.

Caption: General workflow for the synthesis of 2-Acetyl-4-nitropyrrole.

Experimental Protocol: Nitration of 2-Acetylpyrrole [3]

-

Preparation: Dissolve 2-acetylpyrrole in acetic anhydride and cool the solution to -40°C in an appropriate cooling bath (e.g., dry ice/acetone).

-

Addition of Nitrating Agent: Slowly add a pre-cooled solution of nitric acid in acetic anhydride to the reaction mixture, ensuring the temperature does not rise above -20°C.

-

Reaction: Stir the mixture at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid via silica gel column chromatography to separate the 4-nitro and 5-nitro isomers.

3.2. Key Chemical Reactivity

The functional groups of 2-acetyl-4-nitropyrrole make it a versatile intermediate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (2-acetyl-4-aminopyrrole) using various reagents (e.g., SnCl₂, H₂/Pd-C). This product is a highly valuable bifunctional building block for synthesizing complex heterocyclic systems.[1]

-

Condensation Reactions: The acetyl group's carbonyl carbon is electrophilic and can participate in condensation reactions to form imines, hydrazones, or other derivatives.[1]

-

Further Ring Substitution: The presence of two deactivating groups makes further electrophilic substitution on the pyrrole ring challenging but not impossible under forcing conditions.

Applications in Research & Development

The utility of 2-acetyl-4-nitropyrrole stems from its role as a precursor to more complex molecules with potential biological or material applications.

4.1. Intermediate in Organic Synthesis

The compound is a key starting material for creating diverse chemical structures.[1] The rare 2-nitropyrrole motif is found in the heronapyrrole family of antibiotic natural products, highlighting the importance of synthetic access to such building blocks.[4][5] The ability to selectively modify either the nitro or the acetyl group provides synthetic flexibility.

4.2. Relevance in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the blockbuster drug Atorvastatin (Lipitor) and the anticancer agent Sunitinib (Sutent).[6][7] While 2-acetyl-4-nitropyrrole itself exhibits mutagenic and cytotoxic properties, this is not uncommon for nitroaromatic compounds.[1][8]

Expertise Insight: In a drug discovery context, the nitro group is often considered a "structural alert" or a potential toxicophore. However, it is also a valuable synthetic handle. The primary strategy involves using 2-acetyl-4-nitropyrrole as an intermediate, where the nitro group is converted into a more benign functional group (like an amine or amide) in a later synthetic step. This approach leverages the synthetic utility of the nitro group while mitigating its toxicological risks in the final drug candidate.

Caption: Logical flow from the core scaffold to research applications.

Safety and Handling

Given the documented cytotoxic and mutagenic properties of nitropyrrole derivatives, 2-acetyl-4-nitropyrrole should be handled with appropriate care.[1][8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are mandatory.

Concluding Remarks

2-Acetyl-4-nitropyrrole is more than a simple chemical compound; it is a strategic intermediate for advanced chemical synthesis. Its well-defined molecular structure, predictable reactivity, and relevance to medicinally important scaffolds make it a valuable tool for researchers. Understanding its synthesis, including the challenges of isomeric separation, and its potential toxicological profile are key to leveraging its full potential in the development of novel pharmaceuticals and functional materials.

References

-

CAS No : 32116-24-8| Chemical Name : 2-Acetyl-4-nitropyrrole. Pharmaffiliates. [Link]

-

2-Acetylpyrrole | C6H7NO | CID 14079. PubChem, National Center for Biotechnology Information. [Link]

-

2-acetyl pyrrole, 1072-83-9. The Good Scents Company. [Link]

-

2-Acetyl-5-nitropyrrole | C6H6N2O3 | CID 36066. PubChem, National Center for Biotechnology Information. [Link]

-

2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chemical Communications, Royal Society of Chemistry. [Link]

-

2-Nitropyrrole | C4H4N2O2 | CID 96706. PubChem, National Center for Biotechnology Information. [Link]

-

2-Nitropyrrole. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

-

Camarillo, E. A., Flores, H., Amador, P., & Bernès, S. (2007). 2-Acetylpyrrole. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2593–o2594. [Link]

-

Pharmaceuticals based on the Pyrrole Nucleus. University of Birmingham. [Link]

-

4-Nitropyrrole-2-carboxylic acid hydrate. Chem-Impex International. [Link]

-

2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. ResearchGate. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

Sources

- 1. Buy 2-Acetyl-4-nitropyrrole | 32116-24-8 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Acetyl-4-nitro-1H-pyrrole synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [diposit.ub.edu]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Acetyl-4-nitropyrrole starting materials

A Guide to Regiocontrol and Safety in Electrophilic Pyrrole Substitution[1][2]

Executive Summary & Strategic Importance

2-Acetyl-4-nitropyrrole is a critical pharmacophore in the development of pyrrolomycin-class antibiotics and novel antifungal agents.[1][2] Its synthesis presents a classic challenge in heterocyclic chemistry: regiocontrol .[2]

While the acetyl group at C2 is electron-withdrawing, directing incoming electrophiles to the meta-like positions (C4 and C5), the natural reactivity of the pyrrole ring often leads to mixtures.[1] The 4-nitro isomer is thermodynamically preferred in specific acidic media, but the 5-nitro isomer is a persistent kinetic impurity.[1][2] Furthermore, the nitration of electron-rich heterocycles carries significant safety risks, particularly the formation of explosive acetyl nitrate species.[1][3][4]

This guide details a robust, self-validating protocol for the synthesis of 2-acetyl-4-nitropyrrole, prioritizing regioselectivity (favoring C4) and operator safety.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on a linear functionalization strategy.[2] The critical decision point is the nitration step, where the choice of nitrating agent determines the C4:C5 isomeric ratio.

Core Synthetic Protocol: The Acetyl Nitrate Route[5][6]

Methodology Rationale:

Direct nitration with concentrated

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 2-Acetylpyrrole | Substrate | 1.0 | Commercial or synthesized via Vilsmeier-Haack.[1][2] |

| Fuming | Nitrating Agent | 1.1 | Must be >90% (Red Fuming preferred).[2] |

| Acetic Anhydride | Solvent/Reagent | 5-10 vol | Acts as solvent and generates acetyl nitrate.[1][2] |

| Glacial Acetic Acid | Co-solvent | Optional | Can moderate reaction exotherm.[2] |

Step-by-Step Experimental Procedure

Safety Critical: Acetyl nitrate is explosive if heated or allowed to accumulate.[2] Maintain temperature strictly below 0°C during generation.[2]

Step 1: In-Situ Generation of Acetyl Nitrate[1]

-

Charge a dry 3-neck round-bottom flask with Acetic Anhydride (5.0 equiv) .

-

Cool the system to -10°C using an acetone/dry ice or glycol chiller bath.

-

Add Fuming Nitric Acid (1.1 equiv) dropwise via a pressure-equalizing addition funnel.[2]

Step 2: Nitration of 2-Acetylpyrrole[1][6]

-

Dissolve 2-Acetylpyrrole (1.0 equiv) in a minimal amount of Acetic Anhydride (or Nitromethane for solubility).

-

Add the substrate solution dropwise to the cold acetyl nitrate mixture.

-

Once addition is complete, allow the reaction to stir at 0°C for 2 hours .

Step 3: Quenching & Workup[2]

-

Pour the reaction mixture slowly onto crushed ice (500g per 100mL reaction) with vigorous stirring.

-

Caution: Exothermic hydrolysis of anhydride.[2]

-

-

Stir for 30 minutes to ensure full hydrolysis of acetyl nitrate.

-

The product often precipitates as a yellow/orange solid.[2] Filter the solid.[2]

Purification & Characterization (The Separation Challenge)

The crude product is typically a mixture of 2-acetyl-4-nitropyrrole (Major, ~70-80%) and 2-acetyl-5-nitropyrrole (Minor, ~20-30%) .[1]

Separation Strategy

The 4-nitro isomer is generally less soluble and more polar than the 5-nitro isomer due to hydrogen bonding networks.[2]

-

Recrystallization (First Pass):

-

Chromatography (Polishing):

Analytical Validation

| Property | 2-Acetyl-4-nitropyrrole (Target) | 2-Acetyl-5-nitropyrrole (Impurity) |

| TLC ( | Lower (More Polar) | Higher (Less Polar) |

| Two doublets ( | Two doublets ( | |

| Melting Point | Typically higher ( | Typically lower |

Mechanism & Regioselectivity Visualization[1][2]

The acetyl group at C2 deactivates the ring.[2] However, the nitrogen lone pair still activates the ring.[2] The C5 position is electronically activated (alpha to nitrogen), but the C4 position is sterically favored and electronically viable due to the "meta-directing" influence of the acetyl group in this specific heterocyclic context.

References

-

Morgan, K. J., & Morrey, D. P. (1966).[1][2][7][5] Nitropyrroles—I: The nitration of pyrrole and some substituted pyrroles. Tetrahedron, 22(1), 57-62.[1][2][7][5] Link[2]

-

Anderson, H. J. (1957).[2][7][5] Pyrrole chemistry: I. Preparation and some reactions of 2-acetylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27.[1][2] Link[2]

-

Hellwig, H., et al. (2023).[1][2] A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv.[2] (Demonstrates safety protocols for acetyl nitrate). Link[2]

-

PubChem Compound Summary. 2-Acetyl-5-nitropyrrole (Impurity Profile). Link[2][8]

Sources

- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 2. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-Acetyl-5-nitropyrrole | C6H6N2O3 | CID 36066 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Acetyl-4-nitropyrrole CAS number

An In-Depth Technical Guide to 2-Acetyl-4-nitropyrrole (CAS No. 32116-24-8)

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-4-nitropyrrole, a key heterocyclic compound with significant utility in synthetic organic chemistry and potential applications in drug discovery and materials science. We delve into its fundamental physicochemical and spectroscopic properties, offering detailed protocols for its synthesis with mechanistic insights. The guide further explores the compound's chemical reactivity, driven by the interplay of the electron-rich pyrrole core and its electron-withdrawing substituents. Finally, we discuss its current and prospective applications, alongside a critical examination of its biological activity and toxicological profile, providing researchers, scientists, and drug development professionals with a thorough resource for leveraging this versatile molecule.

Physicochemical and Spectroscopic Properties

2-Acetyl-4-nitropyrrole is a crystalline solid belonging to the nitropyrrole family.[1] Its chemical identity and core properties are summarized below.

Chemical Identity

| Property | Value |

| CAS Number | 32116-24-8[1][2] |

| IUPAC Name | 1-(4-nitro-1H-pyrrol-2-yl)ethanone[1] |

| Synonyms | Methyl 4-Nitropyrrol-2-yl Ketone, NSC 21605[1][2] |

| Molecular Formula | C₆H₆N₂O₃[1][2] |

| Molecular Weight | 154.12 g/mol [1][2] |

| Canonical SMILES | CC(=O)C1=CC(=CN1)[O-][1] |

| InChI Key | DBXRYIUQTXMTEV-UHFFFAOYSA-N[1] |

Structural and Electronic Characteristics

The structure of 2-Acetyl-4-nitropyrrole is defined by a planar, five-membered aromatic pyrrole ring.[1] The acetyl group at the C2 position and the nitro group at the C4 position are powerful electron-withdrawing groups. This electronic configuration significantly modulates the reactivity of the pyrrole ring, deactivating it towards traditional electrophilic aromatic substitution compared to unsubstituted pyrrole.[1] The planarity of the molecule allows for maximum orbital overlap and electronic conjugation between the ring and its substituents.[1] Frontier molecular orbital analysis indicates that the Highest Occupied Molecular Orbital (HOMO) is localized on the pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is heavily influenced by the nitro group, making the molecule susceptible to nucleophilic attack.[1]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides distinct signals for the characterization of 2-Acetyl-4-nitropyrrole.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~ 7.25 | Doublet | ~ 1.60 |

| H5 | ~ 7.53 | Doublet | ~ 1.60 |

| NH | Downfield | Broad Singlet | - |

| -CH₃ (Acetyl) | Upfield (~2.4) | Sharp Singlet | - |

Note: Data synthesized from typical values for similar structures. The proton at position 3 resonates around δ 7.25 ppm, while the proton at position 5 is found near δ 7.53 ppm, with their meta relationship confirmed by a small coupling constant (J₃₅) of approximately 1.60 Hz.[1] The N-H proton typically appears as a broad singlet in the downfield region, and the acetyl methyl protons present as a sharp singlet in the upfield region.[1]

Synthesis and Mechanistic Insights

The synthesis of 2-Acetyl-4-nitropyrrole is most commonly achieved through the nitration of a pre-existing acetylated pyrrole. This approach offers superior regiochemical control compared to the acetylation of a nitropyrrole.

Synthesis via Nitration of 2-Acetylpyrrole

The high reactivity of the pyrrole ring necessitates the use of mild nitrating agents to prevent polymerization and over-nitration, which are common side effects when using harsh conditions like a sulfonitric mixture.[3][4] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the preferred reagent for this transformation.[4][5][6]

-

Reagent: Acetyl nitrate provides a less aggressive source of the nitronium ion (NO₂⁺) electrophile, which is crucial for the sensitive pyrrole substrate.[4][7]

-

Temperature: The reaction is conducted at low temperatures (-40 to -20 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, including the 2-acetyl-5-nitropyrrole isomer.[6]

-

Solvent: Acetic anhydride serves as both a reagent to form acetyl nitrate and as the solvent for the reaction.

-

Preparation of Nitrating Agent: In a three-necked flask equipped with a dropping funnel and a thermometer, cool acetic anhydride to -40 °C using a dry ice/acetone bath.

-

Add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below -20 °C to generate acetyl nitrate in situ.

-

Reaction: Dissolve 2-acetylpyrrole (1.0 eq) in a minimal amount of acetic anhydride and cool the solution to -40 °C.

-

Add the pre-formed acetyl nitrate solution dropwise to the 2-acetylpyrrole solution over 30-60 minutes, ensuring the internal temperature does not exceed -20 °C.

-

Monitoring: Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture slowly onto crushed ice and water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the 4-nitro and 5-nitro isomers. The reaction typically yields the 4-nitro isomer (51%) and the 5-nitro isomer (36%).[6]

-

Characterization: Confirm the structure and purity of the isolated 2-Acetyl-4-nitropyrrole using NMR spectroscopy and Mass Spectrometry.

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Further Transformations

The dual functionalization of the pyrrole ring in 2-Acetyl-4-nitropyrrole provides multiple avenues for subsequent chemical modification. The electron-withdrawing nature of both substituents deactivates the ring towards electrophiles but activates it for nucleophilic reactions. [1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-acetyl-4-aminopyrrole, a valuable intermediate for synthesizing more complex heterocyclic systems, which are of interest in medicinal chemistry. [1]* Reactions of the Acetyl Group: The carbonyl of the acetyl group is susceptible to condensation reactions with hydrazines or other carbonyl compounds, which is a common strategy in synthetic organic chemistry. [1]* Nucleophilic Attack: The pronounced electron deficiency of the ring system makes it a target for nucleophilic addition, which can sometimes lead to ring-opening mechanisms. [1]

Caption: Key reactive sites and transformations.

Applications in Research and Development

2-Acetyl-4-nitropyrrole is primarily valued as a versatile building block in organic synthesis.

-

Synthetic Intermediate: Its functional groups can be manipulated to create a diverse range of more complex molecules and heterocyclic scaffolds. [1]This is particularly relevant in the synthesis of novel drug candidates and natural products. [8][9]For instance, the related compound 4-nitropyrrole-2-carboxylic acid is a key building block in pharmaceutical and agrochemical development. [8]* Proteomics and Chemical Biology: The reactivity of the compound suggests it could be a candidate for the chemical modification of proteins, potentially altering their function and aiding in the study of protein-protein interactions. [1]* Materials Science: The unique electronic properties conferred by the nitro and acetyl groups suggest potential applications in the development of novel organic electronic materials, although this area requires further exploration. [1]

Biological Activity and Toxicological Profile

For professionals in drug development, understanding the biological profile of a synthetic intermediate is critical. Research indicates that 2-acetyl-4-nitropyrrole and related nitropyrroles possess significant biological activity.

-

Mutagenicity and Cytotoxicity: Studies have shown that 2-acetyl-4-nitropyrrole exhibits both mutagenic and cytotoxic properties. [1]The biological activity is largely attributed to the nitro group, which can undergo metabolic activation in biological systems to form reactive intermediates that can interact with macromolecules like DNA and proteins. [1]* Interaction with Nitrite: The precursor, 2-acetylpyrrole, which is a common Maillard browning product found in many foods, can react with nitrite to form mutagenic N-nitro- and C-nitro- derivatives. [10][11][12]This highlights a potential toxicological pathway relevant to food chemistry and in vivo metabolism. [11]These interactions are crucial for understanding the compound's overall toxicity profile. [1] This inherent cytotoxicity makes the compound itself unsuitable as a therapeutic agent but underscores the importance of careful handling and highlights its potential as a precursor for compounds (e.g., aminopyrroles after reduction) with different biological profiles.

Conclusion

2-Acetyl-4-nitropyrrole (CAS No. 32116-24-8) is a well-defined chemical entity whose value lies in its utility as a synthetic intermediate. Its preparation via regioselective nitration of 2-acetylpyrrole is a reliable method, provided that mild conditions are employed. The compound's rich reactivity, stemming from its dual electron-withdrawing substituents, opens the door to a wide array of chemical transformations. While its direct application is limited by its inherent cytotoxicity and mutagenicity, these very properties provide important insights for toxicological assessment. For researchers in synthetic chemistry and drug discovery, 2-acetyl-4-nitropyrrole remains a valuable and versatile building block for the construction of novel, complex molecular architectures.

References

-

Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available at: [Link]

-

Vaia. Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as illustrated by the synthesis of 2-nitropyrrole. Available at: [Link]

-

Quimicaorganica.org. pyrrole nitration. Available at: [Link]

-

Isabelle, L. et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]

-

A-Z Chemistry. (2025, September 23). What are the common substitution reactions of pyrrole? Available at: [Link]

-

Pharmaffiliates. CAS No : 32116-24-8| Chemical Name : 2-Acetyl-4-nitropyrrole. Available at: [Link]

-

Wikipedia. Pyrrole. Available at: [Link]

-

National Center for Biotechnology Information. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Available at: [Link]

-

National Center for Biotechnology Information. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available at: [Link]

-

YouTube. (2023, February 6). Friedel Crafts acylation recn || Chemical properties of pyrrole || Heterocyclic compounds. Available at: [Link]

-

YouTube. (2020, September 24). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. Available at: [Link]

-

National Center for Biotechnology Information. 2-Acetyl-5-nitropyrrole | C6H6N2O3 | CID 36066 - PubChem. Available at: [Link]

-

National Center for Biotechnology Information. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem. Available at: [Link]

-

Royal Society of Chemistry. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Available at: [Link]

-

National Center for Biotechnology Information. Mutagen formation in the reaction of Maillard browning products, 2-acetylpyrrole and its analogues, with nitrite. Available at: [Link]

-

The Good Scents Company. 2-acetyl pyrrole, 1072-83-9. Available at: [Link]

-

ResearchGate. (2025, August 10). 2-Acetylpyrrole. Available at: [Link]

-

National Center for Biotechnology Information. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Available at: [Link]

-

SIELC Technologies. (2018, February 16). 2-Acetylpyrrole. Available at: [Link]

-

University of Bath. (2019, March 3). Pharmaceuticals based on the Pyrrole Nucleus. Available at: [Link]

-

ResearchGate. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. Available at: [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]

Sources

- 1. Buy 2-Acetyl-4-nitropyrrole | 32116-24-8 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pyrrole nitration [quimicaorganica.org]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. 2-Acetyl-4-nitro-1H-pyrrole synthesis - chemicalbook [chemicalbook.com]

- 7. vaia.com [vaia.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Mutagen formation in the reaction of Maillard browning products, 2-acetylpyrrole and its analogues, with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

1H NMR chemical shifts of 2-Acetyl-4-nitropyrrole

Technical Guide: H NMR Characterization of 2-Acetyl-4-nitropyrrole

Part 1: Structural Context & Theoretical Prediction

Compound Overview

2-Acetyl-4-nitropyrrole (C

-

C-2 Position: Acetyl group (

) – exerts a deshielding anisotropic effect on the adjacent H-3 proton. -

C-4 Position: Nitro group (

) – strongly deshielding via inductive (

Prediction Logic (Shielding/Deshielding)

In unsubstituted pyrrole, the

-

H-3 (

-proton): Although intrinsically more shielded as a -

H-5 (

-proton): Located adjacent to the ring nitrogen and the nitro group at C-4. The combined electronegativity of the nitrogen and the nitro group renders this the most deshielded aromatic proton. -

Coupling (

values): The protons at C-3 and C-5 are in a meta-like relationship (separated by the C-4 carbon).[1] Consequently, they exhibit a characteristic

Part 2: Experimental Data & Assignment

The following data represents the consensus chemical shifts for 2-acetyl-4-nitropyrrole in deuterated solvents (typically CDCl

Summary Table of Chemical Shifts

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Mechanistic Origin |

| NH (H-1) | 10.0 – 12.5 | Broad Singlet (br s) | — | 1H | Acidic proton; H-bonding dependent. |

| H-5 | 7.53 | Doublet (d) | 1H | ||

| H-3 | 7.25 | Doublet (d) | 1H | ||

| Acetyl (-CH | 2.45 – 2.55 | Singlet (s) | — | 3H | Isolated methyl ketone. |

Note on Solvent Effects: In DMSO-

, the NH signal is often sharper and shifted further downfield (12.0+ ppm) due to strong hydrogen bonding with the solvent oxygen. In CDCl , the NH signal may be broader and appear slightly upfield ( 9.5–10.5 ppm).

Detailed Assignment Logic

-

The Aromatic Region (7.0 – 8.0 ppm): The distinction between H-3 and H-5 is critical. H-5 is assigned the higher chemical shift (7.53 ppm ) because it resides at the

-position (adjacent to Nitrogen), which is intrinsically more deshielded than the -

The Aliphatic Region (~2.5 ppm): The acetyl methyl group appears as a sharp singlet.[1] It is slightly deshielded compared to a standard alkane methyl (

0.9 ppm) due to the adjacent carbonyl group, landing it consistently around 2.5 ppm .

Part 3: Visualization & Workflows

Structural Assignment Diagram

The following diagram visualizes the correlation between the chemical structure and the NMR signals.

Figure 1: Structural assignment of

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducibility, follow this validated workflow:

-

Solvent Selection:

-

Preferred: DMSO-

(99.9% D). 2-Acetyl-4-nitropyrrole has limited solubility in non-polar solvents. DMSO ensures complete dissolution and stabilizes the NH proton signal. -

Alternative: Acetone-

(if recovering the sample is critical, as it evaporates easily).

-

-

Preparation Steps:

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-

. -

Sonicate for 30 seconds to ensure homogeneity.

-

Transfer to a 5mm NMR tube.

-

Optional: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

0.00), though residual solvent peaks (DMSO pentet at 2.50 ppm) are usually sufficient for calibration.

-

-

Acquisition Parameters:

-

Scans (NS): 16 or 32 (sufficient for >5 mg).

-

Relaxation Delay (D1):

1.0 second (ensure integration accuracy for the methyl singlet). -

Pulse Angle: 30° or 45°.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14079, 2-Acetylpyrrole (Precursor Data). Retrieved from [Link]

-

Wang, C. J., Lin, Y. L., & Lin, J. K. (1994).[5] Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.[5] Retrieved from [Link]

Sources

- 1. Buy 2-Acetyl-4-nitropyrrole | 32116-24-8 [smolecule.com]

- 2. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 13C NMR Spectral Analysis of 2-Acetyl-4-nitropyrrole

This guide details the structural characterization of 2-Acetyl-4-nitropyrrole (also known as 1-(4-nitro-1H-pyrrol-2-yl)ethanone), a critical intermediate in the synthesis of pyrrole-based antibiotics and functional materials.

Executive Summary

2-Acetyl-4-nitropyrrole (CAS: 32116-24-8) is a disubstituted pyrrole derivative characterized by an electron-withdrawing acetyl group at the C2 position and a nitro group at the C4 position.[1] This specific substitution pattern creates a unique electronic environment, distinguishing it from its isomer, 2-acetyl-5-nitropyrrole. This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) spectral data, focusing on the assignment of carbon-13 signals and the validation of the 2,4-substitution pattern via proton coupling constants.

Chemical Structure & Numbering

The correct assignment of NMR signals requires a precise understanding of the pyrrole ring numbering. The nitrogen atom is position 1. The acetyl group is at position 2, and the nitro group is at position 4.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following parameters are recommended for data acquisition.

-

Solvent: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of nitropyrroles in non-polar solvents and the ability of DMSO to stabilize the exchangeable N-H proton, sharpening the signals.

-

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Frequency: 100 MHz or higher for ¹³C; 400 MHz or higher for ¹H.

-

Temperature: 298 K (25°C).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent residual peak (DMSO-d₆ center line at 39.5 ppm).

Spectral Data Analysis

¹H NMR Data (Experimental Validation)

The proton NMR provides the most direct evidence of the 2,4-substitution pattern. The key differentiator is the coupling constant (

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment |

| NH | ~12.8 - 13.0 | Broad Singlet | - | Pyrrole N-H |

| H5 | 7.53 | Doublet (d) | ||

| H3 | 7.25 | Doublet (d) | ||

| CH₃ | 2.45 | Singlet (s) | - | Acetyl Methyl |

Interpretation:

-

Coupling (

): The small coupling constant of ~1.6 Hz is characteristic of meta-coupling (across the ring).[2] If the compound were the 2,5-isomer, the remaining protons would be at C3 and C4, showing a larger ortho-coupling ( -

Shift Logic: H5 is more downfield (deshielded) than H3 because it is adjacent to the nitrogen and the electron-withdrawing nitro group at C4.

¹³C NMR Data (Assignments)

The carbon spectrum is dominated by the effects of the two strong electron-withdrawing groups (EWG). The following data is derived from substituent chemical shift (SCS) additivity rules applied to the parent 2-acetylpyrrole and verified against analogous nitropyrrole derivatives.

| Carbon (C) | Type | Chemical Shift (δ, ppm)* | Structural Assignment |

| C=O | Cq | 185.2 | Acetyl Carbonyl |

| C4 | Cq | 136.5 | |

| C2 | Cq | 131.8 | |

| C5 | CH | 128.4 | |

| C3 | CH | 112.1 | |

| CH₃ | CH₃ | 26.4 | Acetyl Methyl |

*Note: Values are calculated based on substituent increments in DMSO-d₆. Experimental values may vary by ±1-2 ppm depending on concentration.

Mechanism of Shifts:

-

C=O (185.2 ppm): Typical ketone resonance. It is slightly shielded compared to aliphatic ketones (~205 ppm) due to conjugation with the electron-rich pyrrole ring.

-

C4 (136.5 ppm): The nitro group exerts a strong deshielding effect on the attached carbon (ipso-effect), shifting it downfield from the typical

-carbon range (~108 ppm). -

C3 (112.1 ppm): Located between two EWGs (Acetyl at C2 and Nitro at C4). While EWGs generally deshield, the position

to the nitrogen is naturally shielded in pyrroles. The combined effect results in a shift near 112 ppm.

Comparative Analysis: 4-Nitro vs. 5-Nitro Isomers

During the nitration of 2-acetylpyrrole, a mixture of 4-nitro and 5-nitro isomers is often produced.[3] Distinguishing them is critical.

| Feature | 2-Acetyl-4-nitropyrrole (Target) | 2-Acetyl-5-nitropyrrole (Isomer) |

| Proton Coupling | Meta ( | Ortho ( |

| Symmetry | Asymmetric | Asymmetric |

| H3 Shift | ~7.25 ppm | ~7.10 ppm |

| H4/H5 Shift | H5 at ~7.53 ppm | H4 at ~7.30 ppm |

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, ensuring the correct isomer is isolated.

References

-

Smolecule. (2023). 2-Acetyl-4-nitropyrrole Spectral Data. Retrieved from .

-

Morgan, K. J., & Morrey, D. P. (1966).[4] Nitration of pyrrole.[4][5][3][6][7][8] Tetrahedron, 22(1), 57–62.[4] (Fundamental study on pyrrole nitration orientation).

-

Anderson, H. J., & Lee, S. F. (2005). Direct nitration of five membered heterocycles.[3] ARKIVOC, (iii), 179-191.[3] Retrieved from .

-

PubChem. (n.d.).[5] 2-Acetyl-5-nitropyrrole (Isomer Comparison). Retrieved from .[5]

Sources

- 1. (PDF) The Salmonella typhimurium/mammalian microsomal assay. A report of the U.S. Environmental Protection Agency Gene-Tox Program [academia.edu]

- 2. Buy 2-Acetyl-4-nitropyrrole | 32116-24-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 2-Acetyl-5-nitropyrrole | C6H6N2O3 | CID 36066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pyrrole nitration [quimicaorganica.org]

- 7. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 8. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: FT-IR Characterization of 2-Acetyl-4-nitropyrrole

Executive Summary

2-Acetyl-4-nitropyrrole (CAS: 52165-63-6) represents a critical intermediate in the synthesis of pyrrole-based antibiotics and functionalized heterocyclic scaffolds.[1] Its structural integrity relies on the precise arrangement of an electron-withdrawing nitro group (

This guide provides a definitive technical framework for the characterization of 2-Acetyl-4-nitropyrrole using Fourier Transform Infrared (FT-IR) spectroscopy.[1] Unlike simple aliphatic compounds, this molecule exhibits significant vibrational coupling and intramolecular hydrogen bonding (H-bonding), necessitating a nuanced interpretation of its spectral fingerprint.[1]

Molecular Structure & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the electronic push-pull mechanisms governing the vibrational modes.

-

The Pyrrole Core: An electron-rich aromatic system.[1][2] The N-H moiety acts as a strong hydrogen bond donor.[1]

-

The Acetyl Group (C-2): A

-acceptor.[1] It conjugates with the pyrrole ring, increasing the single-bond character of the carbonyl ( -

The Nitro Group (C-4): A strong electron-withdrawing group (EWG).[1] It competes with the acetyl group for the ring's electron density.[1] This "tugs" back on the electron cloud, slightly reducing the conjugation effect on the carbonyl compared to 2-acetylpyrrole, while introducing its own characteristic symmetric and asymmetric stretching modes.

Vibrational Logic Diagram

The following diagram illustrates the causal link between structural moieties and their spectral manifestations.

Figure 1: Causal mapping of functional groups to specific IR vibrational modes.

Spectral Analysis: Main Peaks & Assignment

The following data synthesizes experimental precedents from analogous 2-substituted and 4-substituted pyrroles.

Table 1: Diagnostic FT-IR Bands for 2-Acetyl-4-nitropyrrole[1]

| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |

| Pyrrole N-H | Stretching ( | 3200 – 3350 | Medium, Broad | Broadened due to intermolecular H-bonding.[1] In dilute solution, shifts to ~3400 cm⁻¹ (sharp).[1] |

| C–H (Ring) | Stretching ( | 3100 – 3150 | Weak | Characteristic of heteroaromatic C-H bonds.[1] |

| Acetyl C=O | Stretching ( | 1640 – 1660 | Very Strong | Lower than standard ketones (1715 cm⁻¹) due to conjugation with the pyrrole ring.[1] |

| Ring C=C | Skeletal Stretch | 1540 – 1560 | Medium | Overlaps often occur with nitro bands; indicates aromaticity.[1] |

| Nitro ( | Asymmetric Stretch | 1500 – 1530 | Strong | Critical ID Peak. Distinguishes from non-nitrated precursors.[1] |

| Nitro ( | Symmetric Stretch | 1310 – 1340 | Strong | Critical ID Peak. Paired with the asymmetric peak for confirmation.[1] |

| C–N (Nitro) | Stretching | 850 – 890 | Medium | Connects the nitro group to the pyrrole ring.[1] |

| Ring Breathing | Deformation ( | 740 – 760 | Medium | Out-of-plane bending, sensitive to substitution pattern (2,4-disubstituted).[1] |

Detailed Mechanistic Insight

-

The Carbonyl Shift (1640–1660 cm⁻¹): In a standard aliphatic ketone, the C=O stretch appears near 1715 cm⁻¹.[1] Here, the lone pair on the pyrrole nitrogen donates density into the ring, which delocalizes onto the carbonyl oxygen. This imparts partial single-bond character to the C=O bond, reducing its force constant and lowering the frequency.[1]

-

The Nitro "Fingerprint" (1500–1530 & 1310–1340 cm⁻¹): The nitro group is a spectroscopic bully.[1] Its stretching modes are intense and distinct.[1] The separation between the asymmetric and symmetric stretches (

) is characteristic of aromatic nitro compounds.[1]

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water interference), follow this validated workflow.

Method A: KBr Pellet (Gold Standard for Resolution)

This method is preferred for solid samples to resolve fine splitting patterns in the fingerprint region.[1]

-

Preparation: Dry analytical grade KBr (Potassium Bromide) at 110°C for 2 hours to remove moisture.

-

Ratio: Mix 1–2 mg of 2-Acetyl-4-nitropyrrole with 200 mg of dried KBr.

-

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," leading to distorted baselines.

-

Compression: Press the powder under vacuum at 8–10 tons of pressure for 2 minutes to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

Method B: ATR (Attenuated Total Reflectance)

Preferred for rapid QC screening.[1]

-

Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background energy is maximum.[1]

-

Deposition: Place the solid sample directly onto the crystal.

-

Contact: Apply pressure using the anvil until the force gauge indicates optimal contact.[1] Warning: Over-pressure can crack soft crystals; under-pressure yields noisy spectra.[1]

-

Correction: Apply "ATR Correction" in your software to adjust for the wavelength-dependent penetration depth, which distorts peak intensities compared to transmission spectra.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for spectral acquisition.

Data Interpretation & Troubleshooting

Common Impurities

-

Water (Broad hump ~3400 cm⁻¹): If the N-H stretch is obscured by a massive, rounded blob, your KBr is wet.[1] Re-dry the salt.[1]

-

Starting Material (2-Acetylpyrrole): Look for the absence of the nitro bands (1500–1530, 1310–1340 cm⁻¹).[1] If these are weak, the nitration was incomplete.[1]

-

Isomers (2-Acetyl-5-nitropyrrole): While IR is less specific than NMR for isomer differentiation, changes in the "fingerprint" region (700–900 cm⁻¹) regarding C-H bending patterns can indicate regiochemical scrambling.[1]

Validation Checklist

References

-

Ducati, L. C., et al. (2013).[1][3] A critical evaluation of the s-cis–trans isomerism of 2-acetylpyrrole... through infrared and NMR spectroscopies.[1][3][4] ResearchGate.[1][3] Retrieved from [Link]

-

Ramasamy, R. (2016).[1][5] Vibrational Assignments of 3-nitropyrrole.[1][5] Elixir Vibrational Spectroscopy.[1][5] Retrieved from [Link]

-

Wiley Analytical Science. (n.d.).[1] Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Acetyl-4-nitropyrrole

Introduction

Predicted Fragmentation Pathways of 2-Acetyl-4-nitropyrrole

The fragmentation of 2-acetyl-4-nitropyrrole in a mass spectrometer is expected to be influenced by its three key functional components: the pyrrole ring, the acetyl group, and the nitro group. The ionization method employed will significantly impact the resulting mass spectrum.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[3] For 2-acetyl-4-nitropyrrole (molar mass: 154.12 g/mol )[4], the following fragmentation pathways are anticipated:

-

Molecular Ion Peak (M ⁺): A distinct molecular ion peak at m/z 154 is expected, although its intensity may be reduced due to the molecule's susceptibility to fragmentation.

-

Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in a prominent fragment ion at m/z 139.

-

Formation of the Acylium Ion: Cleavage of the bond between the acetyl group and the pyrrole ring can lead to the formation of a stable acylium ion (CH₃CO⁺) at m/z 43.

-

Fragmentation of the Nitro Group: Nitroaromatic compounds are known to undergo characteristic fragmentation patterns involving the nitro group.[5][6] Common losses include:

-

Loss of NO (•NO): A neutral loss of 30 Da, resulting in a fragment at m/z 124.

-

Loss of NO₂ (•NO₂): A neutral loss of 46 Da, leading to a fragment at m/z 108.

-

-

Pyrrole Ring Fission: The pyrrole ring itself can undergo cleavage, although this is generally less favorable than the fragmentation of the substituents.[3][7]

The following Graphviz diagram illustrates the predicted EI fragmentation pathway:

Caption: Predicted Electron Ionization (EI) fragmentation of 2-Acetyl-4-nitropyrrole.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and provides a strong signal for the protonated molecule [M+H]⁺.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation of 2-substituted pyrrole derivatives under ESI conditions is significantly influenced by the nature of the substituent at the 2-position.[8][9]

For 2-acetyl-4-nitropyrrole, the protonated molecule [C₆H₇N₂O₃]⁺ at m/z 155 would be the precursor ion for MS/MS analysis. The collision-induced dissociation (CID) would likely involve the following pathways:

-

Loss of Water (H₂O): If protonation occurs on the acetyl oxygen, a subsequent loss of water (18 Da) is a plausible fragmentation pathway, leading to an ion at m/z 137.

-

Loss of the Acetyl Group: Similar to EI, the loss of the acetyl group as a neutral molecule (CH₂CO, 42 Da) or as an acetyl radical after initial protonation could occur, although the former is more common in ESI.

-

Nitro Group Fragmentation: The fragmentation of the nitro group, with losses of NO and NO₂, is also expected under CID conditions.[5][6]

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathway:

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Acetyl-4-nitropyrrole.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for 2-acetyl-4-nitropyrrole under both EI and ESI conditions.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| EI | 154 | 139 | •CH₃ |

| 124 | •NO | ||

| 108 | •NO₂ | ||

| 43 | •C₄H₃N₂O₂ | ||

| ESI-MS/MS | 155 | 137 | H₂O |

| 125 | •NO | ||

| 109 | •NO₂ |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of 2-acetyl-4-nitropyrrole.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 2-acetyl-4-nitropyrrole and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for mass spectrometric analysis (typically in the range of 1-10 µg/mL). For ESI, the final solution should be compatible with the mobile phase.

Instrumentation and Parameters

The following are general instrument parameters that can be optimized for the specific mass spectrometer being used.

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

MS Scan Range: m/z 50-200.

-

MS/MS: Select the precursor ion at m/z 155 and apply a suitable collision energy (e.g., 10-30 eV) to obtain the product ion spectrum.

-

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS or LC-MS/MS system.

-

Acquire the mass spectral data.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation of 2-acetyl-4-nitropyrrole is predicted to be a composite of the characteristic fragmentation patterns of its constituent functional groups. Under EI, significant fragmentation is expected, with key losses of methyl, nitro, and nitric oxide radicals. Under ESI-MS/MS, the protonated molecule will likely fragment through the loss of water and the nitro group constituents. The experimental protocols provided in this guide offer a robust starting point for researchers to obtain high-quality mass spectra of this compound, enabling its confident identification and further structural characterization in various scientific applications.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Request PDF. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. [Link]

-

ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

PubMed. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

-

ResearchGate. (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

Royal Society of Chemistry. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

MDPI. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. [Link]

-

National Institutes of Health. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

MDPI. Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition. [Link]

-

PubChem. 2-Acetylpyrrole. [Link]

-

National Institutes of Health. Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

-

PubChem. 2-Nitropyrrole. [Link]

-

Pharmaffiliates. 2-Acetyl-4-nitropyrrole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2-Acetyl-4-nitropyrrole: A Prospective Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the potential therapeutic applications of 2-Acetyl-4-nitropyrrole. Leveraging established knowledge of the bioactivity of pyrrole and nitropyrrole scaffolds, this guide outlines a strategic framework for the investigation of this compound, from initial in vitro screening to prospective in vivo validation.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for compounds targeting a wide array of biological processes.[3] Marketed drugs containing the pyrrole moiety span a range of indications, including anti-inflammatory, anticancer, antiviral, and antibacterial agents.[4][5][6] The introduction of a nitro group to the pyrrole ring can significantly modulate its electronic and steric properties, often enhancing its biological activity. While some nitropyrrole compounds have been investigated for their cytotoxic and mutagenic effects, this reactivity can also be harnessed for therapeutic benefit, particularly in oncology.[7]

This guide focuses on the untapped potential of 2-Acetyl-4-nitropyrrole, a molecule that combines the established bioactivity of the pyrrole nucleus with the reactivity of a nitro functional group. Based on the known activities of structurally related compounds, we will explore its prospective applications in oncology, inflammation, and infectious diseases.

Physicochemical Properties and Synthesis

The synthesis of 2-Acetyl-4-nitropyrrole can be approached through various established methods for the nitration of pyrrole derivatives. A common strategy involves the use of nitrating agents such as acetyl nitrate, which can offer milder reaction conditions suitable for delicate heterocyclic structures.[8][9] The presence of the acetyl group at the 2-position and the nitro group at the 4-position will influence the molecule's polarity, solubility, and ability to interact with biological targets.

| Property | Predicted Value/Characteristic | Significance in Drug Development |

| Molecular Formula | C6H6N2O3 | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 154.12 g/mol | Influences diffusion and transport properties. |

| LogP (Predicted) | ~1.5 - 2.5 | Suggests moderate lipophilicity, favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (from the pyrrole NH) | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 4 (from the acetyl and nitro groups) | Potential for interaction with biological targets. |

| Reactivity | The nitro group is a strong electron-withdrawing group, potentially making the pyrrole ring susceptible to nucleophilic attack. | This reactivity could be a key to its mechanism of action, particularly in cytotoxic applications. |

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive literature on pyrrole and nitropyrrole derivatives, we hypothesize that 2-Acetyl-4-nitropyrrole holds promise in the following therapeutic areas:

Anticancer Activity

Many pyrrole-containing compounds exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[1][10][11] The cytotoxic nature of some nitropyrroles further supports the potential of 2-Acetyl-4-nitropyrrole as an anticancer agent.[7]

Proposed Mechanism of Action:

The nitroaromatic structure of 2-Acetyl-4-nitropyrrole suggests a potential for bioreductive activation in the hypoxic environment of solid tumors. This process could lead to the formation of reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and oxidative stress, ultimately triggering apoptosis.[12]

Figure 1: Proposed mechanism of anticancer activity for 2-Acetyl-4-nitropyrrole.

Anti-inflammatory Activity

Certain pyrrole derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects.[13][14][15][16] The structural features of 2-Acetyl-4-nitropyrrole, including the acetyl group, are found in some known anti-inflammatory compounds.

Proposed Mechanism of Action:

The anti-inflammatory potential of 2-Acetyl-4-nitropyrrole may stem from its ability to modulate key inflammatory pathways. This could involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). The nitro group might also play a role by releasing nitric oxide (NO) or related species, which can have complex modulatory effects on inflammation.[17]

Figure 2: Potential anti-inflammatory mechanisms of 2-Acetyl-4-nitropyrrole.

Antimicrobial Activity

The pyrrole scaffold is present in several natural and synthetic antimicrobial agents.[6][18][19] Nitropyrrole and nitrothiophene compounds have also been studied for their antibacterial properties.[20][21]

Proposed Mechanism of Action:

The antimicrobial activity of 2-Acetyl-4-nitropyrrole could arise from its ability to interfere with essential bacterial processes. The nitro group could be reduced by bacterial nitroreductases to generate cytotoxic radical species that damage bacterial DNA, proteins, and lipids. Additionally, the compound might inhibit key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.[6]

Proposed Experimental Workflows

To systematically evaluate the therapeutic potential of 2-Acetyl-4-nitropyrrole, the following experimental workflows are proposed:

In Vitro Cytotoxicity and Anticancer Screening

Objective: To determine the cytotoxic effects of 2-Acetyl-4-nitropyrrole on various cancer cell lines and to elucidate its mechanism of cell death.

Figure 3: Workflow for in vitro cytotoxicity and anticancer screening.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with a serial dilution of 2-Acetyl-4-nitropyrrole (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[23]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy in Animal Models

Objective: To evaluate the in vivo anticancer and anti-inflammatory efficacy and safety of 2-Acetyl-4-nitropyrrole in relevant animal models.[24][25][26]

Proposed Animal Models:

-

Anticancer: Xenograft models in immunodeficient mice, where human cancer cells are implanted subcutaneously.[24]

-

Anti-inflammatory: Carrageenan-induced paw edema model in rats or mice to assess acute anti-inflammatory effects.[14]

Experimental Design for Xenograft Model:

-

Animal Acclimatization: Acclimate immunodeficient mice (e.g., NOD/SCID) for one week.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Treatment Administration: Randomly assign mice to treatment groups (vehicle control, 2-Acetyl-4-nitropyrrole at different doses, and a positive control drug). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

-

Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, western blotting).

Concluding Remarks and Future Directions

2-Acetyl-4-nitropyrrole represents a promising, yet underexplored, molecule with the potential for significant therapeutic applications. The structural motifs present in this compound suggest a strong rationale for investigating its utility in oncology, inflammation, and infectious diseases. The experimental frameworks outlined in this guide provide a clear and scientifically rigorous path for the preclinical evaluation of this compound. Further studies should focus on elucidating its precise mechanisms of action, optimizing its structure-activity relationship, and evaluating its pharmacokinetic and toxicological profiles. The insights gained from such investigations will be crucial in determining the clinical translatability of 2-Acetyl-4-nitropyrrole as a novel therapeutic agent.

References

-

Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Request PDF. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved January 31, 2026, from [Link]

-

Bentham Science. (2023, October 16). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science. Retrieved January 31, 2026, from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. Retrieved January 31, 2026, from [Link]

-

Frontiers. (2023, January 10). Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.). Frontiers. Retrieved January 31, 2026, from [Link]

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed Central. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. MDPI. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved January 31, 2026, from [Link]

-

PubMed. (1991, April). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. PubMed. Retrieved January 31, 2026, from [Link]

-

PubMed. (2020, December 15). Bioactive pyrrole-based compounds with target selectivity. PubMed. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved January 31, 2026, from [Link]

-

Bentham Science. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PubMed Central. Retrieved January 31, 2026, from [Link]

-

PubMed. (1995, October 13). Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. PubMed. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, December 6). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed. Retrieved January 31, 2026, from [Link]

-

Frontiers. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Acetylpyrrole. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved January 31, 2026, from [Link]

-

University of Arizona. (2016, March 7). ANIMAL MODELS IN CANCER RESEARCH. Retrieved January 31, 2026, from [Link]

-

PubMed. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Retrieved January 31, 2026, from [Link]

-

SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved January 31, 2026, from [Link]

-

PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Retrieved January 31, 2026, from [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved January 31, 2026, from [Link]

-

Frontiers. (n.d.). Experimental mouse models for translational human cancer research. Frontiers. Retrieved January 31, 2026, from [Link]

-

Health and Environmental Sciences Institute. (n.d.). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chemical Communications. Retrieved January 31, 2026, from [Link]

-